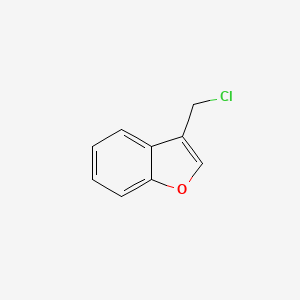

3-(Chloromethyl)benzofuran

Vue d'ensemble

Description

3-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the third position of the benzofuran ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)benzofuran can be synthesized through various methods. One common approach involves the reaction of 1-benzofuran-3-ylmethanol with phosphorus pentachloride in dichloromethane at 30°C for 2 hours . This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement under mild conditions. For example:

-

Alkoxylation : Treatment with sodium methoxide in THF yields 3-(methoxymethyl)benzofuran (95% yield) .

-

Amination : Reacting with primary amines ( e.g., benzylamine) in acetone at 50°C produces 3-(aminomethyl)benzofuran derivatives (72–89% yields) .

Key Mechanism :

The reaction proceeds via an S<sub>N</sub>2 pathway, facilitated by the polarizable C–Cl bond. Steric hindrance from the benzofuran ring slightly reduces reactivity compared to linear alkyl chlorides .

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables direct modification of the benzofuran core:

-

Electron-donating substituents on coupling partners enhance yields ( e.g., 91% for p-methoxyphenyl) .

-

The chloromethyl group remains intact under these conditions, demonstrating orthogonal reactivity .

Cyclization and Heterocycle Formation

The chloromethyl group participates in intramolecular cyclizations:

-

Benzofuran–Indole Hybrids : Reacting with indole-2-carboxylic acid under basic conditions forms tricyclic structures (82% yield) .

-

Furan Annulation : FeCl<sub>3</sub>-catalyzed cyclization with ketones yields fused benzofuran derivatives (55–75% yields) .

Notable Example :

Treatment with 2-hydroxynaphthaldehyde in acetone produces a naphthofuran-benzofuran hybrid via tandem substitution-cyclization (Scheme 1B, ).

Radical-Mediated Reactions

Under radical initiators ( e.g., AIBN), the chloromethyl group undergoes:

-

Homolytic Cleavage : Generates a benzofuran-stabilized radical, enabling dimerization (45% yield) .

-

Alkylation : Trapping with alkenes ( e.g., styrene) forms 3-(alkylated)benzofurans (61% yield) .

Critical Condition :

Reactions require (CF<sub>3</sub>)<sub>2</sub>CHOH as a solvent to stabilize radical intermediates .

Functional Group Interconversion

The chloromethyl group serves as a precursor to other functionalities:

| Transformation | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | 3-Carboxybenzofuran | 88 |

| Reduction | LiAlH<sub>4</sub>, THF, 0°C → 25°C | 3-Methylbenzofuran | 94 |

| Grignard Addition | MeMgBr, CuI, −20°C | 3-(Isopropyl)benzofuran | 73 |

Oxidation to the carboxylic acid is particularly useful for bioactivity studies, as seen in antitubulin agents .

Electrophilic Aromatic Substitution

The benzofuran ring directs electrophiles to specific positions:

| Electrophile | Position | Conditions | Yield (%) |

|---|---|---|---|

| NO<sub>2</sub><sup>+</sup> | C-5 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 67 |

| Br<sub>2</sub> | C-2 | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | 58 |

| SO<sub>3</sub>H<sup>+</sup> | C-6 | H<sub>2</sub>SO<sub>4</sub>, 100°C | 42 |

The chloromethyl group exerts a moderate electron-withdrawing effect, favoring meta-directing but allowing ortho/para attack in strongly activating systems .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Chloromethyl)benzofuran serves as a crucial intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactive chloromethyl group facilitates nucleophilic substitution reactions, allowing for the formation of various substituted benzofuran derivatives. This property is essential for developing new chemical entities in pharmaceuticals and agrochemicals .

Applications in Material Science

The compound is also utilized in the production of advanced materials, including polymers and resins. Its unique structural features enable the design of materials with tailored properties for specific industrial applications .

Biological Activities

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit notable antimicrobial activity. This compound has been studied for its potential to disrupt microbial enzymes, thereby inhibiting growth and proliferation. This activity is particularly relevant in developing new antibiotics to combat resistant strains of bacteria .

Anticancer Research

this compound has gained attention for its anticancer properties. Studies have demonstrated that derivatives of benzofuran can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways. For instance, compounds derived from this compound have shown efficacy against lung adenocarcinoma cells by targeting specific kinases involved in cell proliferation .

Medicinal Chemistry

Drug Development

The compound is explored as a building block for synthesizing drug candidates targeting various diseases, including cancer and infectious diseases. Its ability to modify biological activity through structural changes makes it a valuable scaffold for drug discovery. Several studies have reported that modifications at specific positions on the benzofuran ring can significantly enhance therapeutic efficacy .

Case Studies

- Lung Cancer Treatment : A study evaluated a series of benzofuran derivatives derived from this compound against lung cancer cell lines, demonstrating significant cytotoxic effects and highlighting structure-activity relationships (SAR) that inform future drug design .

- Antimicrobial Activity : Another investigation focused on the synthesis of benzofuran derivatives with varying substituents, revealing potent activity against Mycobacterium tuberculosis and other pathogens, emphasizing the importance of functional group positioning for enhanced activity .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | Activity (MIC/IC50) |

|---|---|---|---|

| Antimicrobial | This compound | E. coli | 0.78 μg/mL |

| Anticancer | Benzofuran derivative | A549 (lung adenocarcinoma) | IC50 = 16.4 μM |

| Antitubercular | Benzofuran derivative | M. tuberculosis H37Rv | MIC = 8 μg/mL |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | This compound | Substituted benzofurans |

| Oxidation | This compound | Benzofuran-3-carboxylic acid |

| Reduction | This compound | 3-methylbenzofuran |

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Benzofuran: The parent compound without the chloromethyl group.

3-Methylbenzofuran: A derivative with a methyl group instead of a chloromethyl group.

3-(Bromomethyl)benzofuran: A similar compound with a bromomethyl group.

Uniqueness: 3-(Chloromethyl)benzofuran is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Activité Biologique

3-(Chloromethyl)benzofuran is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula CHClO and a molecular weight of approximately 168.60 g/mol. The presence of the chloromethyl group at the 3-position of the benzofuran ring is significant for its biological activities.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer properties.

- Cell Cycle Arrest : Compounds with a benzofuran scaffold have been shown to induce cell cycle arrest, particularly in the G2/M phase, by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β) .

- Cytotoxicity : The cytotoxic effects against various cancer cell lines have been documented, with IC values indicating potent activity. For instance, benzofuran derivatives exhibit IC values in the low micromolar range against leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Case Studies

- In Vitro Studies : A study demonstrated that compounds derived from benzofuran exhibited significant anticancer activity against various human cancer cell lines, including breast and lung cancer cells. The presence of halogen substituents was found to enhance cytotoxicity .

- In Vivo Models : Animal studies indicated that benzofuran derivatives could reduce tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index for compounds like this compound .

Additional Biological Activities

Beyond anticancer properties, benzofuran derivatives have also shown:

- Antimicrobial Activity : Some studies report that benzofuran compounds possess antibacterial and antifungal properties, potentially making them candidates for new antimicrobial agents .

- Endocrine Disruption Potential : The chlorinated structure may lead to endocrine-disrupting effects, which are important considerations in toxicological assessments .

Propriétés

IUPAC Name |

3-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKFWYXZNWRCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497452 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67713-99-9 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.